![molecular formula C10H7NOS B2634289 2-(3-Thienyl)nicotinaldehyde CAS No. 885950-13-0](/img/structure/B2634289.png)
2-(3-Thienyl)nicotinaldehyde
Overview
Description
2-(3-Thienyl)nicotinaldehyde is a chemical compound with the empirical formula C10H7NOS and a molecular weight of 189.23 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-(3-Thienyl)nicotinaldehyde and similar compounds has been explored in the literature. For instance, a study highlighted the efficient synthetic approaches to new 2,2’-bipyridine ligands functionalized with a 3-thienyl moiety . These compounds are of interest as monomeric units for electropolymerization. The “1,2,4-triazine” methodology was used for the synthesis .Molecular Structure Analysis
The molecular structure of 2-(3-Thienyl)nicotinaldehyde can be represented by the SMILES stringO=Cc1cccnc1-c2ccsc2
. This indicates that the compound contains a carbonyl group (=O), a pyridine ring (c1cccnc1), and a thiophene ring (c2ccsc2). Physical And Chemical Properties Analysis
2-(3-Thienyl)nicotinaldehyde is a solid substance . Its empirical formula is C10H7NOS, and it has a molecular weight of 189.23 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One primary application of 2-(3-Thienyl)nicotinaldehyde is in the synthesis of heterocyclic compounds, which are pivotal in drug discovery and development. For instance, Attaby et al. (2007) explored its potential in synthesizing novel heterocyclic derivatives with antiviral activity, highlighting the synthetic versatility of 2-(3-Thienyl)nicotinaldehyde in producing thieno[2,3-b]-pyridine derivatives through reactions with chloroacetone, chloroaceto-nitrile, and other halogen-containing reagents (Attaby, Elghandour, Ali, & Ibrahem, 2007). Similarly, Bashiardes et al. (2009) developed a method for the rapid synthesis of nicotine and its analogues using 2-(3-Thienyl)nicotinaldehyde, employing intramolecular [3+2] cycloaddition of azomethine ylides (Bashiardes, Picard, & Pornet, 2009).
Catalytic and Synthetic Applications
The catalytic applications of 2-(3-Thienyl)nicotinaldehyde are evident in its use for constructing heterocyclic ring-fused 1,2-oxazinones. Qu and Cheng (2013) demonstrated its utility in NHC-catalyzed reactions with nitrosoarenes to produce novel oxazinone derivatives, offering a versatile method for synthesizing various heterocyclic compounds that are challenging to obtain by other means (Qu & Cheng, 2013).
Material Science and Photochemistry
In material science, 2-(3-Thienyl)nicotinaldehyde finds application in the development of photochromic materials. Irie et al. (2000) reported on the reversible photochromic reactions of derivatives in the single-crystalline phase, which undergo color changes upon irradiation with light, indicating potential applications in optical data storage and photo-switching devices (Irie, Lifka, Kobatake, & Kato, 2000).
Biochemical Research
Moreover, 2-(3-Thienyl)nicotinaldehyde plays a role in biochemical research, particularly in studies related to enzyme inhibition. French et al. (2010) discovered that nicotinaldehydes, including 2-(3-Thienyl)nicotinaldehyde, act as potent inhibitors of nicotinamidases, enzymes involved in NAD(+) metabolism and potentially influencing organismal aging and disease processes (French, Cen, Vrablik, Xu, Allen, Hanna-Rose, & Sauve, 2010).
Safety and Hazards
properties
IUPAC Name |
2-thiophen-3-ylpyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-2-1-4-11-10(8)9-3-5-13-7-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUWSNYPEZPXNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thienyl)nicotinaldehyde |
Synthesis routes and methods
Procedure details
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